CRAC Channel Structural Descriptor Proximity vs. Benchmark CRAC Modulator
The dicyclopropyl‑pyrazole head group present in N-(2-(3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl)ethyl)-3‑phenylpropanamide is a core pharmacophore shared with Compound (A) (N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide), a known CRAC channel modulator. The target compound incorporates an ethylene linker and phenylpropanamide tail distinct from the phenyl‑acetamide linker in Compound (A), yielding a different orientation vector for the amide moiety [1][2].
| Evidence Dimension | CRAC pharmacophore scaffold identity (head group) |
|---|---|
| Target Compound Data | 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamide scaffold |
| Comparator Or Baseline | Compound (A): N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide |
| Quantified Difference | Ethylene‑phenylpropanamide vs. phenyl‑acetamide linker/terminal group |
| Conditions | Patent‑disclosed CRAC modulator structures (WO2011042797A1, US9458145B2) |
Why This Matters
Procurement based on this scaffold selects a CRAC‑channel‑relevant chemotype with a distinct linker geometry that is absent in simpler pyrazole amides.
- [1] WO2011042797A1 – Pyrazole derivatives as modulators of calcium release-activated calcium channel. (2011). World Intellectual Property Organization. View Source
- [2] US9458145B2 – Substituted pyrazole compounds as CRAC modulators. (2016). United States Patent and Trademark Office. View Source
